molecular formula C12H14N2OSi B14660141 2-Phenyl-2-trimethylsilyloxypropanedinitrile CAS No. 42202-48-2

2-Phenyl-2-trimethylsilyloxypropanedinitrile

Cat. No.: B14660141
CAS No.: 42202-48-2
M. Wt: 230.34 g/mol
InChI Key: AJGNRXVGNWLSML-UHFFFAOYSA-N
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Description

2-Phenyl-2-trimethylsilyloxypropanedinitrile is an organic compound characterized by the presence of a phenyl group, a trimethylsilyloxy group, and two nitrile groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-trimethylsilyloxypropanedinitrile typically involves the reaction of a suitable precursor with trimethylsilyl cyanide in the presence of a catalyst. One common method is the addition of trimethylsilyl cyanide to a phenyl-substituted carbonyl compound under basic conditions. The reaction is usually carried out at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-trimethylsilyloxypropanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted carboxylic acids, while reduction can produce phenyl-substituted amines .

Scientific Research Applications

2-Phenyl-2-trimethylsilyloxypropanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-trimethylsilyloxypropanedinitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that participate in subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

42202-48-2

Molecular Formula

C12H14N2OSi

Molecular Weight

230.34 g/mol

IUPAC Name

2-phenyl-2-trimethylsilyloxypropanedinitrile

InChI

InChI=1S/C12H14N2OSi/c1-16(2,3)15-12(9-13,10-14)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

AJGNRXVGNWLSML-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C#N)(C#N)C1=CC=CC=C1

Origin of Product

United States

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